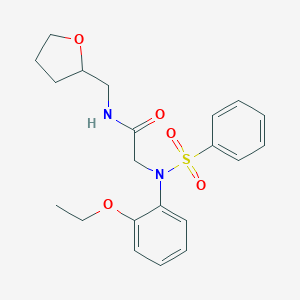
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of RAC1, a member of the Rho family of small GTPases that plays a crucial role in various cellular processes, including cell migration, cell division, and gene expression.
作用機序
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide inhibits RAC1 by binding to its effector binding domain, thereby preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by RAC1, such as actin cytoskeleton organization, cell adhesion, and gene expression.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, invasion, and proliferation in cancer cells. It has also been shown to inhibit the growth and differentiation of neuronal cells, as well as the formation of dendritic spines and synapses.
実験室実験の利点と制限
One of the main advantages of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its high selectivity for RAC1, which allows for the specific inhibition of this protein without affecting other members of the Rho family of small GTPases. However, one of the limitations of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in scientific research. One potential area of investigation is the role of RAC1 in the regulation of immune cell function, particularly in the context of inflammatory diseases. Another potential area of investigation is the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in combination with other drugs or therapies to enhance their effectiveness in the treatment of cancer or other diseases. Finally, further studies are needed to investigate the safety and efficacy of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in preclinical and clinical settings.
合成法
The synthesis of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide involves several steps, including the reaction of 2-chloroethanol with 2-aminophenol to form 2-(2-hydroxyethoxy)phenol, followed by the reaction of the resulting compound with 2-chlorobenzenesulfonyl chloride to form 2-(2-ethoxyphenylsulfonyl)phenol. The final step involves the reaction of 2-(2-ethoxyphenylsulfonyl)phenol with N-tert-butoxycarbonyl-L-proline methyl ester to form N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide.
科学的研究の応用
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been widely used in scientific research to investigate the role of RAC1 in various cellular processes. For example, it has been used to study the effect of RAC1 inhibition on cell migration, invasion, and proliferation in cancer cells. It has also been used to study the role of RAC1 in neuronal development, synaptic plasticity, and memory formation.
特性
製品名 |
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide |
|---|---|
分子式 |
C21H26N2O5S |
分子量 |
418.5 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26N2O5S/c1-2-27-20-13-7-6-12-19(20)23(29(25,26)18-10-4-3-5-11-18)16-21(24)22-15-17-9-8-14-28-17/h3-7,10-13,17H,2,8-9,14-16H2,1H3,(H,22,24) |
InChIキー |
DEZIPVVGSRQDID-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-cyano-N-(2,4-dimethylphenyl)-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B298772.png)
![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-{[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298773.png)
![2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide](/img/structure/B298775.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide](/img/structure/B298779.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B298780.png)
![2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B298782.png)
![N'-{4-(benzyloxy)-2-nitro-5-methoxybenzylidene}-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298784.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298785.png)
![N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298789.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298791.png)
![2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B298792.png)
![N'-(4-methoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298794.png)